2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid
Overview
Description
2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C18H26N2O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
One avenue of research related to compounds similar to 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid involves the synthesis of piperazine derivatives and their application in various chemical reactions. For example, the synthesis of 2,6-bridged piperazine-3-ones from alpha-amino acids demonstrates the versatility of piperazine scaffolds in creating complex molecular structures, which could be relevant for the development of pharmaceuticals and materials (Veerman et al., 2003). Similarly, research on the formation of aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives highlights the chemical reactivity and potential for generating bioactive compounds (Schön & Kisfaludy, 2009).
Pharmacological Applications
The chemical structure of this compound shares similarities with compounds that have been investigated for their pharmacological properties. For instance, research on piperazine antihistamines like Cetirizine reveals the importance of piperazine derivatives in developing treatments for allergic conditions, such as urticaria and allergic rhinitis, by acting as selective H1 histamine receptor antagonists (Arlette, 1991). Furthermore, studies on the synthesis and antimicrobial activity of 1,2,4-triazole derivatives incorporating piperazine units suggest the potential for creating new antimicrobial agents, indicating the broad applicability of piperazine-containing compounds in addressing various health challenges (Fandaklı et al., 2012).
Biological Activity Enhancement
Research into enhancing the biological activity of existing pharmaceutical agents through structural modification also highlights the relevance of piperazine derivatives. For example, the development of potent PPARpan agonists incorporating piperazine structures demonstrates the potential for such compounds to play a role in treating metabolic disorders (Guo et al., 2006). Additionally, the exploration of benzodifuranyl derivatives with anti-inflammatory and analgesic properties underscores the therapeutic potential of structurally complex piperazine derivatives (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)15(16(21)22)13-6-5-7-14(12-13)24-4/h5-7,12,15H,8-11H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCONZZXXHPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376113 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868151-10-4 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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